4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine
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Overview
Description
4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a chloropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine-3-carboxylic acid, is converted to its acid chloride using reagents like thionyl chloride.
Coupling with Piperazine: The acid chloride is then reacted with piperazine to form the piperazine derivative.
Formation of the Pyrimidine Ring: The piperazine derivative is then coupled with a suitable pyrimidine precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Shares the chloropyridine moiety and is used in similar synthetic applications.
2-Chloropyridine-3-carbonyl chloride: Another related compound used as an intermediate in organic synthesis.
Uniqueness
4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-11-10-14(20-12(2)19-11)21-6-8-22(9-7-21)16(23)13-4-3-5-18-15(13)17/h3-5,10H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDHPDSYYAEOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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